molecular formula C15H19N3O4 B8745425 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-5-nitro-, propyl ester

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-5-nitro-, propyl ester

Cat. No.: B8745425
M. Wt: 305.33 g/mol
InChI Key: CIOLAWWLPBBCHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-5-nitro-, propyl ester is a useful research compound. Its molecular formula is C15H19N3O4 and its molecular weight is 305.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

propyl 1-tert-butyl-5-nitropyrrolo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C15H19N3O4/c1-5-6-22-14(19)12-9-17(15(2,3)4)13-11(12)7-10(8-16-13)18(20)21/h7-9H,5-6H2,1-4H3

InChI Key

CIOLAWWLPBBCHY-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CN(C2=C1C=C(C=N2)[N+](=O)[O-])C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 5.0 g (20.47 mmol) of 1-tert-butyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile in 125 mL of n-propanol, 7.78 g of p-toluensulfonic acid were added under stirring. The mixture was heated at reflux for 40 hours and then it was cooled to room temperature and diluted with 70 mL of tert-butyl methyl ether. The precipitate was filtered off and the clear filtrate was concentrated under vacuum to a small volume (about 40-50 mL). The suspension was cooled to −5/0° C. and kept at this temperature for 2 hours. The solid was filtered, washed with 20 mL of 1:1 mixture of n-propanol and tert-butyl methyl ether and dried to afford 5.50 g of the title compound as a cream-colored solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.78 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two
Yield
88%

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